molecular formula C17H25ClN2O B5757323 N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide

N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide

货号: B5757323
分子量: 308.8 g/mol
InChI 键: FWPYWJBLKCLTJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and survival of B cells, which are responsible for producing antibodies. TAK-659 has been shown to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

作用机制

N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide works by inhibiting the activity of BTK, which is a key enzyme in the B cell receptor signaling pathway. By blocking BTK, this compound prevents the activation and proliferation of B cells, leading to reduced antibody production and immune response. This mechanism of action has been shown to be effective in various diseases where B cell activity is involved.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. These include inhibition of BTK activity, reduced antibody production, and decreased immune response. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

实验室实验的优点和局限性

One of the main advantages of N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide for lab experiments is its specificity for BTK, which allows for targeted inhibition of B cell activity. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is that it may not be effective in all diseases where B cell activity is involved, as the role of B cells can vary depending on the disease.

未来方向

There are several potential future directions for research on N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in disease progression. Another area of interest is the identification of biomarkers that can predict response to this compound, allowing for personalized treatment approaches. Additionally, further studies are needed to determine the optimal dosing and treatment duration for this compound in various diseases.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.

合成方法

The synthesis of N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-chlorobenzylamine with tert-butyl isocyanide to form the corresponding urea intermediate. This intermediate is then reacted with piperidinecarboxylic acid to form this compound. The synthesis method has been optimized to improve the yield and purity of the final product.

科学研究应用

N-(tert-butyl)-1-(4-chlorobenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical models and has shown promising results in various diseases. In cancer, this compound has been shown to inhibit BTK signaling in B cell malignancies, leading to reduced tumor growth and increased survival. In autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms in preclinical models.

属性

IUPAC Name

N-tert-butyl-1-[(4-chlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-17(2,3)19-16(21)14-8-10-20(11-9-14)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPYWJBLKCLTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。